molecular formula C8H8FN B1266902 6-Fluoroindoline CAS No. 2343-23-9

6-Fluoroindoline

Cat. No.: B1266902
CAS No.: 2343-23-9
M. Wt: 137.15 g/mol
InChI Key: PBLNKUULIMDAIC-UHFFFAOYSA-N
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Description

6-Fluoroindoline is a heterocyclic compound containing a nitrogen atom in its ring structure. It is a fluorinated derivative of indoline, which is a structural component of many biologically active compounds. The incorporation of fluorine into the indoline structure can significantly influence its reactivity, selectivity, and biological activity .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as this compound-2,3-dione.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents on the indoline ring are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Drug Synthesis: 6-Fluoroindoline serves as an essential intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its fluorinated structure enhances the pharmacological properties of drug candidates, improving their efficacy and selectivity .
  • Antimicrobial Activity: The compound exhibits antimicrobial properties by interfering with the quorum sensing mechanisms of pathogens, thereby inhibiting biofilm formation .

Case Study:
A study demonstrated that 6-fluoroindole derivatives showed enhanced activity against certain cancer cell lines, indicating potential therapeutic applications in oncology. The compound's ability to modify protein interactions also suggests its use in designing enzyme inhibitors .

Biochemical Research

Key Applications:

  • Protein Labeling: this compound is utilized for labeling bacterial cells (e.g., Escherichia coli) to study protein-protein interactions using advanced NMR techniques such as 19F^{19}F NMR and 15N1H^{15}N-1H HSQC .
  • Metabolic Studies: Research has shown that E. coli can adapt metabolically to utilize 6-fluoroindole as a growth substrate, converting it into amino acids like 6-fluorotryptophan. This adaptation highlights the compound's role in metabolic engineering and synthetic biology .

Data Table: Adaptation of E. coli to 6-Fluoroindole

StudyMethodologyFindings
Agostini et al. (2021)Adaptive Laboratory Evolution (ALE)Demonstrated that E. coli could grow on 6-fluoroindole, incorporating it into the proteome .
Tack et al. (2016)Multi-omics analysisRevealed distinct regulatory network changes in adapted strains .

Material Science

Key Applications:

  • Organic Electronics: The unique electronic properties of this compound make it a candidate for developing organic semiconductors and materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .
  • Advanced Materials Synthesis: Its ability to undergo functionalization allows for the creation of diverse molecular libraries for drug discovery and material innovation .

Case Study:
Research into the optical properties of fluorinated indoles indicated that the introduction of fluorine affects the ionization potentials and fluorescence characteristics, which are critical for applications in optoelectronic devices .

Environmental Applications

Key Applications:

  • Eco-Friendly Pesticides: The development of pesticides based on this compound aims to reduce environmental impact compared to traditional chemicals, promoting sustainable agricultural practices .
  • Bioremediation: Its role in microbial metabolism opens avenues for bioremediation strategies utilizing adapted microbial strains capable of degrading pollutants containing fluorinated compounds .

Mechanism of Action

The mechanism of action of 6-Fluoroindoline involves its interaction with various molecular targets and pathways:

Biological Activity

6-Fluoroindoline, a fluorinated derivative of indole, has garnered attention for its diverse biological activities, particularly in antimicrobial and metabolic contexts. This article synthesizes findings from various studies to illustrate the compound's biological significance, mechanisms of action, and potential applications.

This compound is characterized by the presence of a fluorine atom at the 6-position of the indole ring. This substitution alters its physicochemical properties, influencing its interaction with biological systems. Research indicates that the introduction of fluorine can enhance lipophilicity and bioactivity compared to non-fluorinated analogs .

Antimicrobial Activity

Inhibition of Biofilm Formation and Virulence Factors

Recent studies have demonstrated that this compound exhibits significant antibiofilm and antivirulence properties against various bacterial pathogens, including Serratia marcescens and Vibrio parahaemolyticus. For instance, one study found that 6-fluoroindole inhibited biofilm formation and reduced the production of virulence factors in S. marcescens, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Mechanism of Action

The mechanism behind its antimicrobial activity is believed to involve interference with quorum sensing (QS), a communication process that bacteria use to coordinate group behaviors such as biofilm formation. This compound disrupts QS signaling pathways, leading to decreased motility and virulence factor production .

Metabolic Adaptation in Bacteria

Adaptive Laboratory Evolution (ALE)

In a groundbreaking study, researchers utilized adaptive laboratory evolution techniques to demonstrate that Escherichia coli can metabolically adapt to utilize this compound as a nutrient source. This adaptation involved the conversion of this compound into 6-fluorotryptophan, which was then incorporated into the bacterial proteome at tryptophan sites. The study highlights how a previously inhibitory compound can become essential for microbial growth under selective pressure .

Experimental Findings

The ALE experiments revealed that after several passages under increasing concentrations of this compound, certain E. coli strains exhibited stable growth rates and metabolic integration of fluorinated amino acids. This adaptation underscores the potential for developing microbial strains capable of utilizing non-canonical amino acids derived from fluorinated compounds .

Case Studies and Research Findings

Study Findings Organism
Lee et al. (2020)Demonstrated antibiofilm activity against Serratia marcescensSerratia marcescens
Tack et al. (2023)Showed metabolic adaptation in E. coli to utilize this compoundEscherichia coli
Agostini et al. (2021)Discussed regulatory network changes due to fluorinated indolesVarious strains

Chemical Reactions Analysis

Formylation via Vilsmeier-Haack Reaction

6-Fluoroindoline undergoes formylation at the 7-position under Vilsmeier-Haack conditions, yielding This compound-7-carbaldehyde . This reaction is critical for introducing aldehyde functionalities that serve as intermediates in further derivatization.

Reagents and Conditions

  • Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)

  • Temperature : 0–5°C (initial), followed by reflux (110°C)

  • Time : 2–4 hours

Mechanism :

  • DMF reacts with POCl₃ to generate the Vilsmeier reagent.

  • Electrophilic attack at the 7-position of this compound.

  • Hydrolysis yields the aldehyde product.

Example Synthesis

Starting MaterialReagentsProductYieldReference
This compoundPOCl₃, DMFThis compound-7-carbaldehyde65–75%

Alkylation at the Amine Group

The secondary amine in this compound participates in alkylation reactions, forming N-substituted derivatives. This is particularly useful in drug discovery for modifying pharmacokinetic properties.

Reagents and Conditions

  • Reagents : Alkyl halides (e.g., 3-chloropropyl chloride), base (e.g., K₂CO₃)

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile)

  • Temperature : 60–80°C

Example Reaction
this compound reacts with 3-chloropropyl chloride to form 1-(3-chloropropyl)-6-fluoroindoline , a precursor for further functionalization.

Oxidation Reactions

The indoline ring can be oxidized to regenerate the aromatic indole structure. Fluorine’s electron-withdrawing effect stabilizes intermediates during oxidation.

Reagents and Conditions

  • Oxidizing Agents : O₂ (air), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Solvent : Dichloromethane (DCM) or toluene

  • Temperature : Room temperature to 50°C

Product : 6-Fluoroindole, a key intermediate in tryptophan analogs .

Reductive Amination

This compound derivatives participate in reductive amination with aldehydes or ketones to form tertiary amines. This is pivotal in synthesizing bioactive molecules.

Example :
this compound-7-carbaldehyde reacts with tryptamine derivatives under hydrogenation conditions (H₂, Pd/C) to yield fluorinated tryptamine analogs .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophilic substitution to specific positions on the indoline ring:

  • Nitration : Occurs at the 5-position using HNO₃/H₂SO₄.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.

Regioselectivity :

PositionReactivityDirected By
4HighFluorine’s meta-directing effect
5ModerateRing’s electronic landscape

Stability and Handling

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C.

  • Storage : Requires inert atmosphere (N₂/Ar) to prevent oxidation.

Q & A

Basic Research Questions

Q. What are the fundamental steps to synthesize 6-Fluoroindoline with high purity, and how can reaction conditions be optimized?

  • Methodology : Begin by selecting fluorination agents (e.g., Selectfluor® or DAST) and indoline precursors. Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal yield conditions. Purify via column chromatography or recrystallization, and validate purity through 1H^1\text{H}/19F^19\text{F} NMR and HPLC . Track byproducts using LC-MS to refine synthetic routes.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology : Employ 1H^1\text{H} NMR to confirm substitution patterns and 19F^19\text{F} NMR for fluorine position verification. Use IR spectroscopy to detect functional groups (e.g., N-H stretches). Pair HPLC with UV-vis detection to assess purity, and supplement with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate data with computational predictions (e.g., NMR chemical shift calculators) .

Q. How should researchers conduct a systematic literature review on this compound’s applications in medicinal chemistry?

  • Methodology : Use databases like SciFinder and Reaxys with keywords "this compound," "fluorinated indolines," and "bioactivity." Filter for primary sources (peer-reviewed journals) and prioritize recent studies (post-2020). Organize findings into tables comparing biological targets (e.g., kinase inhibitors) and synthetic routes. Identify gaps, such as understudied therapeutic areas or unoptimized synthetic methods .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reactivity across different solvents?

  • Methodology : Conduct kinetic experiments in polar aprotic (DMF) vs. protic (MeOH) solvents. Use 13C^{13}\text{C} NMR to track intermediate formation and DFT calculations to model transition states. Compare experimental activation energies with computational results to identify solvent effects. Address discrepancies by repeating experiments under inert atmospheres to rule out moisture/oxygen interference .

Q. What strategies can reconcile conflicting bioactivity data for this compound derivatives in enzyme inhibition assays?

  • Methodology : Re-evaluate assay conditions (pH, ionic strength) and confirm compound stability via LC-MS post-assay. Use isothermal titration calorimetry (ITC) to measure binding affinities independently. Perform dose-response curves with positive controls (e.g., known inhibitors) to validate assay reliability. Publish negative results to clarify literature contradictions .

Q. How can machine learning models predict this compound’s physicochemical properties for drug design?

  • Methodology : Curate a dataset of fluorinated indolines with experimental logP, solubility, and pKa values. Train models (e.g., Random Forest, GNNs) using molecular descriptors (Morgan fingerprints, 3D geometries). Validate predictions via synthesis and testing of high-priority candidates. Optimize models iteratively by incorporating new data .

Q. Methodological Guidance Tables

Table 1 : Key Variables in this compound Synthesis Optimization

VariableRange TestedImpact on YieldCharacterization Tool Used
Temperature0°C to 80°CNon-linear1H^1\text{H} NMR
Solvent PolarityDCM vs. DMFSignificantHPLC
Catalyst Loading0.1–5 mol%Optimal at 2 mol%GC-MS

Table 2 : Common Pitfalls in this compound Research and Solutions

PitfallSolutionEvidence Reference
Inconsistent fluorination yieldsPre-dry solvents and use anhydrous conditions
Ambiguous NMR assignmentsCombine DEPT, COSY, and computational tools
Bioactivity variabilityStandardize assay protocols across labs

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNKUULIMDAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293700
Record name 6-Fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2343-23-9
Record name 2343-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluoroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-fluoro-1H-indole (21.0 g, 0.155 mol) in dioxane (210 mL) was added BH3—NEt3 (92 mL, 0.620 mol) and a 12 M solution of HCl (27 mL, 0.326 mol) dropwise. The reaction mixture was stirred at room temperature for 10 min then at reflux for 2.5 h. The mixture was cooled to room temperature, and 6 M HCl (210 mL) was added. The mixture stirred at room temperature for 10 min and then at reflux for 1.5 h. The dioxane was removed under reduced pressure, and the residue diluted with water (500 mL) and washed with diethyl ether (1×250 mL). The aqueous fraction was basified with 10% NaOH and extracted with diethyl ether (3×250 mL). The combined organic layers were washed with water (2×100 mL) and brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure, giving 22.3 g of the title compound.
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
BH3—NEt3
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
Name
Quantity
210 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add sodium cyanoborohydride (5.57 g, 88.78 mmol) to a solution of 6-fluoro-indole (10 g, 73.99 mmol) in acetic acid (100 ml). Stir at room temperature for 30 minutes. Pour the reaction mixture into 5N sodium hydroxide and extract with ethyl acetate. Wash the combined organic phases with saturated aqueous sodium bicarbonate followed by saturated aqueous sodium chloride. Concentrated under reduced pressure and subject the residue to silica gel chromatography to provide the desired compound as a colorless oil (7.69 g, 76%).
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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